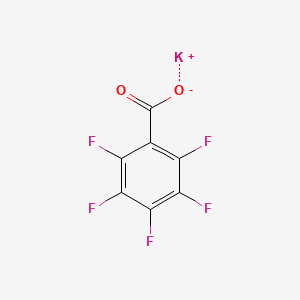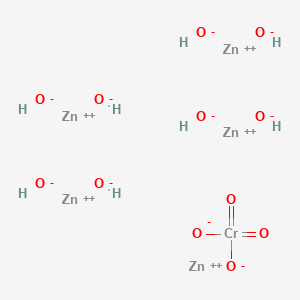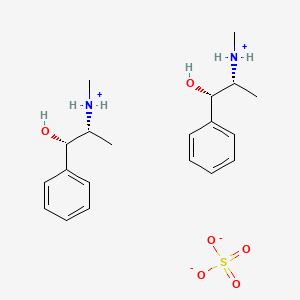
Potassium pentafluorobenzoate
Overview
Description
Potassium pentafluorobenzoate is a chemical compound with the molecular formula C₇H₂F₅KO₂. It is a potassium salt of pentafluorobenzoic acid, characterized by the presence of five fluorine atoms attached to a benzene ring. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium pentafluorobenzoate can be synthesized through the decarboxylative cross-coupling reaction of pentafluorobenzoic acid with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent such as diglyme or N,N-dimethylacetamide (DMAc) at elevated temperatures (130-160°C) in the presence of a copper catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of commercially available and inexpensive reagents. The process is optimized to ensure high yields and cost-effectiveness. The copper-catalyzed decarboxylative cross-coupling method is commonly employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Potassium pentafluorobenzoate undergoes various chemical reactions, including:
Decarboxylative Cross-Coupling: This reaction involves the coupling of this compound with aryl halides to form polyfluorobiaryls. .
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the benzene ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) complexes, such as MCM-41-Phen-CuI, are commonly used in decarboxylative cross-coupling reactions.
Major Products:
Scientific Research Applications
Potassium pentafluorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium pentafluorobenzoate in decarboxylative cross-coupling reactions involves several key steps:
Decarboxylation: The this compound undergoes decarboxylation to form a pentafluorophenylcopper(I) intermediate.
Oxidative Addition: The intermediate reacts with an aryl halide through oxidative addition, forming a pentafluorophenylcopper(III) species.
Reductive Elimination: The final step involves reductive elimination, resulting in the formation of the polyfluorobiaryl product and regeneration of the copper catalyst.
Comparison with Similar Compounds
Tetrafluorobenzoate: This compound has four fluorine atoms attached to the benzene ring and exhibits similar reactivity but with slightly different properties due to the reduced fluorine content.
Trifluorobenzoate: With three fluorine atoms, this compound shows distinct chemical behavior and is less reactive compared to pentafluorobenzoate.
Uniqueness: Potassium pentafluorobenzoate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in the synthesis of polyfluorobiaryls and other advanced materials .
Properties
IUPAC Name |
potassium;2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O2.K/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYWPVNVFXIAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of potassium pentafluorobenzoate in the synthesis of the fluoroterphenyl-containing polymer?
A1: this compound serves as a reagent in a Cu(I)-supported decarboxylation cross-coupling reaction with 1,4-diiodobenzene. [] This reaction forms the key fluoroterphenyl unit, which is then further polymerized to create the final fluoroterphenyl-containing polyether (FTP@PE).
Q2: Why is this compound specifically chosen for this reaction?
A2: this compound is well-suited for this reaction due to its reactivity and regioselectivity. The pentafluorobenzene ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, specifically at the para position. [] This allows for controlled and efficient coupling with the 1,4-diiodobenzene, leading to the desired fluoroterphenyl structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)







